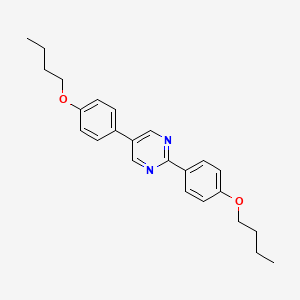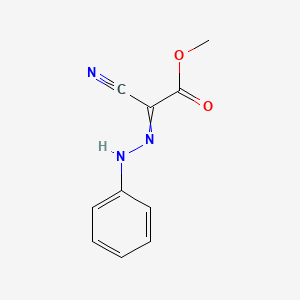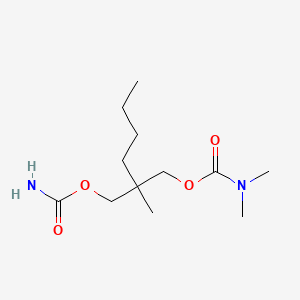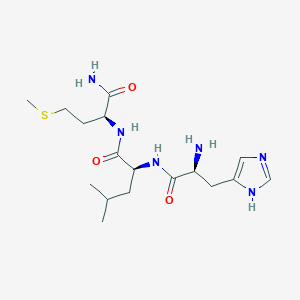
L-Histidyl-L-leucyl-L-methioninamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Histidyl-L-leucyl-L-methioninamide is a tripeptide composed of the amino acids histidine, leucine, and methionine. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Histidyl-L-leucyl-L-methioninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: The C-terminal amino acid (L-methionine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the amine group.
Coupling: The next amino acid (L-leucine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for the addition of L-histidine.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase peptide synthesis, depending on the required quantity and purity. The choice of method depends on factors such as cost, efficiency, and scalability.
Análisis De Reacciones Químicas
Types of Reactions
L-Histidyl-L-leucyl-L-methioninamide can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Reduction reactions can reverse the oxidation of methionine.
Substitution: The histidine residue can participate in substitution reactions due to its imidazole side chain.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Various electrophiles can react with the imidazole ring of histidine under appropriate conditions.
Major Products Formed
Oxidation: Methionine sulfoxide and methionine sulfone.
Reduction: Regeneration of methionine from its oxidized forms.
Substitution: Modified histidine residues with different functional groups.
Aplicaciones Científicas De Investigación
L-Histidyl-L-leucyl-L-methioninamide has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme activity.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of L-Histidyl-L-leucyl-L-methioninamide involves its interaction with specific molecular targets and pathways. The histidine residue can bind to metal ions, influencing enzyme activity and protein function. The leucine and methionine residues contribute to the overall structure and stability of the peptide, affecting its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
L-Phe-L-Phe-Gly-L-Leu-L-Met-NH2: A pentapeptide with similar structural features.
Glycyl-L-histidyl-L-leucyl-L-methioninamide: Another tripeptide with a similar sequence.
Uniqueness
L-Histidyl-L-leucyl-L-methioninamide is unique due to its specific sequence and the presence of histidine, leucine, and methionine residues. This combination of amino acids imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
33477-78-0 |
|---|---|
Fórmula molecular |
C17H30N6O3S |
Peso molecular |
398.5 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-4-methylpentanamide |
InChI |
InChI=1S/C17H30N6O3S/c1-10(2)6-14(17(26)22-13(15(19)24)4-5-27-3)23-16(25)12(18)7-11-8-20-9-21-11/h8-10,12-14H,4-7,18H2,1-3H3,(H2,19,24)(H,20,21)(H,22,26)(H,23,25)/t12-,13-,14-/m0/s1 |
Clave InChI |
OZMBEGNVMXPBMW-IHRRRGAJSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC1=CN=CN1)N |
SMILES canónico |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CN=CN1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,4,4-Trifluoro-3-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]but-2-en-1-one](/img/structure/B14681991.png)
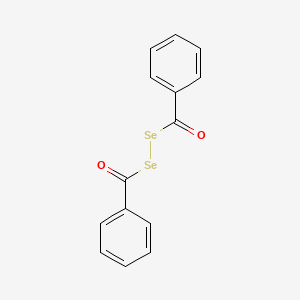
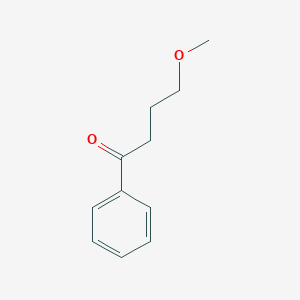

![Tricyclo[4.2.2.02,5]deca-7,9-diene](/img/structure/B14682012.png)
![1-N,4-N-bis[(3-methoxyphenyl)methylideneamino]phthalazine-1,4-diamine](/img/structure/B14682014.png)

![Phosphorane, [(4-methylphenyl)methylene]triphenyl-](/img/structure/B14682026.png)

